molecular formula C11H12N2 B1610936 2-Amino-3,6-dimethylquinoline CAS No. 137110-39-5

2-Amino-3,6-dimethylquinoline

Cat. No.: B1610936
CAS No.: 137110-39-5
M. Wt: 172.23 g/mol
InChI Key: HRQOXEGXIVUULZ-UHFFFAOYSA-N
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Description

2-Amino-3,6-dimethylquinoline is a chemical compound with the molecular formula C11H12N2 . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .


Synthesis Analysis

The synthesis of this compound and its derivatives is a topic of interest in the field of organic chemistry . Various synthetic strategies have been reported, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core, which is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . The compound has two methyl groups attached to the 3rd and 6th carbon atoms of the quinoline core and an amino group attached to the 2nd carbon atom .


Chemical Reactions Analysis

Quinoline and its derivatives, including this compound, exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .


Physical and Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 172.23 g/mol . The hydrochloride form of the compound has a molecular weight of 208.69 g/mol .

Safety and Hazards

The safety data sheet of 2-Amino-3,6-dimethylquinoline indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 4 Oral according to the GHS classification .

Future Directions

Quinoline motifs, including 2-Amino-3,6-dimethylquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, the development of greener and more sustainable chemical processes for the synthesis of these compounds is a promising future direction .

Properties

IUPAC Name

3,6-dimethylquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-7-3-4-10-9(5-7)6-8(2)11(12)13-10/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQOXEGXIVUULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577119
Record name 3,6-Dimethylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137110-39-5
Record name 3,6-Dimethylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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